4-Aminopyridine-2-carbonitrile
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-Aminopyridine-2-carbonitrile is the voltage-gated potassium (Kv) channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .
Mode of Action
This compound acts as an antagonist of voltage-gated potassium channels . By blocking these channels, it prolongs action potentials, thereby enhancing conduction along demyelinated axons . This blockade of axonal Kv channels leads to an increase in neurotransmitter release at the neuromuscular junction .
Biochemical Pathways
The blockade of Kv channels by this compound affects the action potential propagation in neurons . This can lead to an increase in the release of neurotransmitters, which can affect various downstream biochemical pathways. For instance, in the case of KCNA2-encephalopathy, this compound can antagonize gain-of-function defects caused by variants in the KV1.2 subunit in vitro, by reducing current amplitudes and negative shifts of steady-state activation and increasing the firing rate of transfected neurons .
Pharmacokinetics
The pharmacokinetics of this compound may differ between individuals. For instance, a study suggested that the pharmacokinetics of the compound may differ between men and women, with women having significantly higher peak levels than men . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of nerve conduction in demyelinated nerve fibers . This can lead to improvements in various neurological symptoms, such as visual function, motor skills, and fatigue in patients with multiple sclerosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to be very persistent in soil systems . .
Biochemical Analysis
Biochemical Properties
4-Aminopyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of voltage-gated potassium channels. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit voltage-gated potassium channels, which are crucial for maintaining the resting membrane potential and regulating action potentials in neurons . By blocking these channels, this compound enhances neurotransmitter release and prolongs action potentials, thereby facilitating neuronal signaling .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neurons, this compound enhances synaptic transmission by blocking potassium channels, leading to increased neurotransmitter release . It also influences cell signaling pathways, gene expression, and cellular metabolism. For example, in models of experimental optic neuritis, this compound has been shown to reduce retinal neurodegeneration and stabilize myelin and oligodendrocyte precursor cells . These effects are associated with increased nuclear translocation of the nuclear factor of activated T cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of voltage-gated potassium channels . This inhibition leads to the elongation of action potentials and heightened release of neurotransmitters, facilitating enhanced neuronal signaling . Additionally, the compound’s interaction with selective receptor binding and its propensity for lipid interactions contribute to its overall mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its neuroprotective properties over extended periods, particularly in models of multiple sclerosis . The sustained-release formulation of the compound has been found to improve walking disability in patients with multiple sclerosis, indicating its long-term efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In canine models of motor neuron disease, systemic administration of this compound at doses of 1-2 mg/kg increased nerve-evoked muscle twitch force and electromyograms . Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in specific metabolic pathways, including its metabolism by cytochrome P450 enzymes. The primary metabolites of the compound are 3-hydroxy-4-aminopyridine and its sulfate conjugate . These metabolites are formed through the action of CYP2E1 and CYP2C8 enzymes, indicating the involvement of these pathways in the compound’s metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to cross the blood-brain barrier and its distribution in neuronal tissues are critical for its therapeutic effects . Additionally, its localization and accumulation within specific cellular compartments contribute to its overall efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . For instance, its localization in neuronal dendrites and nerve terminals is essential for its role in enhancing synaptic transmission and neuronal signaling .
Preparation Methods
4-Aminopyridine-2-carbonitrile can be synthesized through several methods. One common method involves the reaction of 2-cyanopyridine with ammonia. In this process, 2-chloropyridine reacts with sodium cyanide in a sodium hydroxide solution to produce 2-cyanopyridine. This intermediate is then heated in an ammonia atmosphere to yield this compound .
Industrial production methods often involve multi-component reactions (MCRs) due to their efficiency and atom economy. For instance, a catalyst-free three-component synthesis involves heating a mixture of acetophenone oxime, aldehyde, and malononitrile under solvent-free conditions . This method provides high yields and is environmentally friendly.
Chemical Reactions Analysis
4-Aminopyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can participate in nucleophilic addition reactions due to the presence of the cyano group.
Coupling Reactions: It can act as a ligand in coupling reactions, such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include sodium cyanide, ammonia, and various aldehydes and ketones. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
4-Aminopyridine-2-carbonitrile has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Aminopyridine-2-carbonitrile can be compared with other similar compounds, such as:
4-Aminopyridine: Known for its use in treating multiple sclerosis by improving nerve conduction.
2-Aminopyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
3-Aminopyridine:
The uniqueness of this compound lies in its dual functional groups (amino and cyano), which allow it to participate in a broader range of chemical reactions and applications .
Properties
IUPAC Name |
4-aminopyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-6-3-5(8)1-2-9-6/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKRESMCPMIWGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630864 | |
Record name | 4-Aminopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98139-15-2 | |
Record name | 4-Aminopyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminopyridine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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